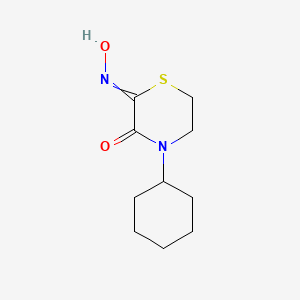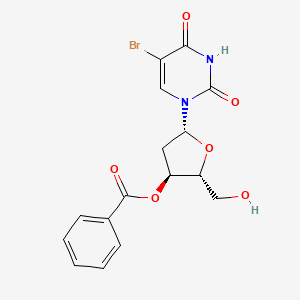
3'-O-Benzoyl-5-bromo-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. This compound is often used in scientific research, particularly in studies involving DNA synthesis and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5-bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine followed by benzoylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The benzoylation step involves the reaction of the brominated product with benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for 3’-O-Benzoyl-5-bromo-2’-deoxyuridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3’-O-Benzoyl-5-bromo-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: The major product is 5-bromo-2’-deoxyuridine.
Scientific Research Applications
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is widely used in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogues.
Biology: Employed in studies of DNA synthesis and cell proliferation.
Medicine: Investigated for its potential use in cancer treatment as a radiosensitizer.
Industry: Used in the production of diagnostic tools and research reagents.
Mechanism of Action
3’-O-Benzoyl-5-bromo-2’-deoxyuridine exerts its effects by incorporating into DNA during the S phase of the cell cycle, replacing thymidine. This incorporation can cause mutations and disrupt DNA synthesis, making it useful for studying cell proliferation and as a potential cancer treatment .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Similar in structure but lacks the benzoyl group.
5-Fluoro-2’-deoxyuridine: Another thymidine analogue used in cancer research.
2’-Deoxyuridine: The parent compound without bromine or benzoyl modifications.
Uniqueness
3’-O-Benzoyl-5-bromo-2’-deoxyuridine is unique due to its dual modifications (bromine and benzoyl groups), which enhance its utility in specific research applications, particularly in studying DNA synthesis and cell proliferation .
Properties
CAS No. |
63660-20-8 |
|---|---|
Molecular Formula |
C16H15BrN2O6 |
Molecular Weight |
411.20 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H15BrN2O6/c17-10-7-19(16(23)18-14(10)21)13-6-11(12(8-20)24-13)25-15(22)9-4-2-1-3-5-9/h1-5,7,11-13,20H,6,8H2,(H,18,21,23)/t11-,12+,13+/m0/s1 |
InChI Key |
QZBDXUVERDQSEC-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


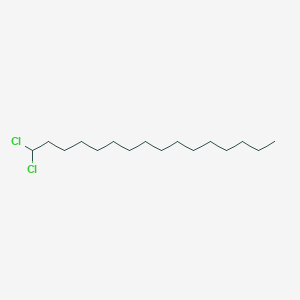
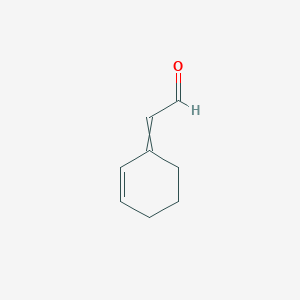
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

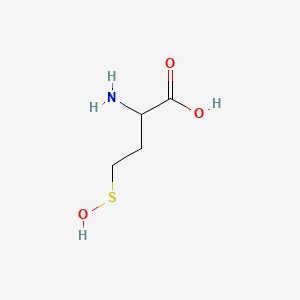

![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
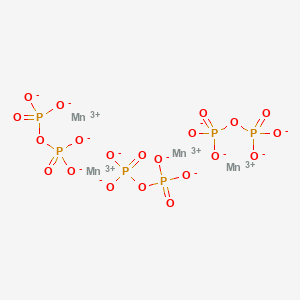
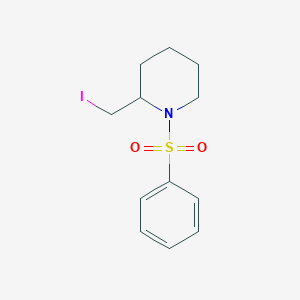

![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
